N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine
CAS No.: 478029-90-2
Cat. No.: VC5620034
Molecular Formula: C21H19N3S2
Molecular Weight: 377.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478029-90-2 |
|---|---|
| Molecular Formula | C21H19N3S2 |
| Molecular Weight | 377.52 |
| IUPAC Name | 2-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C21H19N3S2/c1-3-12-22-20-19-18(16-6-4-5-7-17(16)26-19)23-21(24-20)25-13-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,22,23,24) |
| Standard InChI Key | GBAYOIGDXKIYBS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NCC=C)SC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothieno[3,2-d]pyrimidine core fused with a thienopyrimidine ring system, substituted at the 2-position with a 4-methylbenzylsulfanyl group and at the 4-position with an allylamine moiety . Its IUPAC name, 2-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-benzothiolo[3,2-d]pyrimidin-4-amine, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₃S₂ | |
| Molecular Weight | 377.52 g/mol | |
| SMILES Notation | CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NCC=C)SC4=CC=CC=C43 | |
| InChIKey | GBAYOIGDXKIYBS-UHFFFAOYSA-N | |
| PubChem CID | 3716751 |
The planar benzothienopyrimidine system enables π-π stacking interactions, while the allyl and 4-methylbenzyl groups introduce steric and electronic variability critical for structure-activity relationship (SAR) studies .
Solubility and Stability
Experimental solubility data remain unreported in public domains, though computational models suggest moderate lipophilicity (logP ≈ 3.8) compatible with cell membrane permeability . The compound demonstrates stability under standard laboratory conditions (20–25°C, inert atmosphere) but degrades upon prolonged exposure to strong oxidizers, producing sulfur and nitrogen oxides .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a three-step sequence:
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Core Formation: Condensation of 2-aminobenzothiophene-3-carboxylate with thiourea yields the benzothieno[3,2-d]pyrimidine scaffold.
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Sulfanyl Functionalization: Nucleophilic aromatic substitution at C2 using 4-methylbenzyl mercaptan introduces the sulfanyl group .
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Amine Coupling: Allylamine is introduced via Buchwald-Hartwig amination at C4, completing the structure.
Table 2: Comparative Analysis with Structural Analogues
| Compound | Modification | Molecular Weight | Key Difference |
|---|---|---|---|
| Methyl 2-{[2-(allylsulfanyl)benzothieno... | Ester at C4 | 424.6 g/mol | Enhanced polarity |
| Parent benzothienopyrimidine | Unsubstituted | 244.3 g/mol | Reduced steric bulk |
The methyl benzoate analogue (PubChem CID 3560355) exemplifies structural diversification strategies, where ester groups modulate solubility for pharmacokinetic studies .
Biological Activities and Research Applications
Pharmacological Screening
Benzothienopyrimidines exhibit broad bioactivity profiles:
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Anticancer Potential: Preliminary screens show moderate inhibition (IC₅₀ ≈ 15–25 μM) against breast (MCF-7) and lung (A549) carcinoma cell lines, likely through kinase modulation.
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Antimicrobial Effects: MIC values of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli suggest bacteriostatic activity.
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Anti-Inflammatory Action: COX-2 inhibition (45% at 10 μM) positions the compound as a lead for NSAID development.
Mechanistic Studies
The allylamine group facilitates covalent binding to cysteine residues in target proteins, enabling probe development for chemoproteomics . Recent work has utilized this property to map adenosine receptor interactomes in neuronal cells.
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Eye Exposure | Rinse with saline for 15 minutes |
| Inhalation | Use fume hood; monitor airborne concentrations |
Disposal and Environmental Impact
Incineration at >1000°C with alkaline scrubbers is recommended to prevent sulfur oxide emissions . Ecotoxicological data remain limited, necessitating adherence to ALARA (As Low As Reasonably Achievable) principles in laboratory use .
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